Deferasirox iron complex

Description

Structure

3D Structure of Parent

Properties

CAS No. |

554445-58-8 |

|---|---|

Molecular Formula |

C44H40FeK3N6O12+ |

Molecular Weight |

1018.0 g/mol |

IUPAC Name |

tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate |

InChI |

InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2 |

InChI Key |

JGLFTKKTDDPFBE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |

Canonical SMILES |

CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe] |

Synonyms |

(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Deferasirox-Iron Complex Formation Mechanism

Abstract

Deferasirox (DFX) is a first-line, orally administered tridentate chelator essential for managing chronic iron overload in patients with transfusion-dependent anemias.[1][2] Its therapeutic efficacy is fundamentally dependent on its ability to form a stable, excretable complex with ferric iron (Fe³⁺). A profound understanding of the formation mechanism, stoichiometry, kinetics, and physicochemical properties of the deferasirox-iron complex is critical for optimizing clinical outcomes, anticipating drug interactions, and innovating next-generation chelation therapies. This guide provides a comprehensive technical examination of the deferasirox-iron complex, detailing the molecular interactions, the influence of physiological conditions, and the analytical methodologies required for its characterization.

Introduction to Iron Chelation and Deferasirox

The Pathophysiology of Iron Overload

The human body lacks a regulated mechanism for the excretion of excess iron.[2] In patients requiring frequent blood transfusions for conditions like β-thalassemia or myelodysplastic syndromes, iron steadily accumulates.[1][2] Each unit of packed red blood cells introduces approximately 200-250 mg of iron into the body. This excess iron, particularly the highly reactive non-transferrin-bound iron (NTBI) and its component, labile plasma iron (LPI), catalyzes the formation of reactive oxygen species, leading to significant cellular damage, organ dysfunction (liver, heart, and endocrine glands), and increased morbidity and mortality.[3][4][5] Iron chelation therapy is the only effective method for mitigating this iron burden.

Deferasirox: A High-Affinity Oral Tridentate Chelator

Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, was a significant advancement in chelation therapy as an effective, once-daily oral agent.[2][6][7] Unlike the hexadentate chelator deferoxamine (1:1 binding) or the bidentate deferiprone (3:1 binding), deferasirox is a tridentate ligand.[8] This means it utilizes three donor atoms to coordinate with a metal ion.[8][9][10] This structural characteristic dictates its binding stoichiometry and interaction with iron.

Physicochemical Properties of Deferasirox

A foundational understanding of deferasirox's properties is essential to comprehend its chelation mechanism. It is a lipophilic molecule with poor aqueous solubility at low pH, a characteristic that influences its absorption and formulation.[11][12] The molecule possesses multiple ionizable groups, resulting in several pKa values that are critical for its pH-dependent interaction with iron.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅N₃O₄ | [6][13] |

| Molecular Weight | 373.36 g/mol | [6][13] |

| pKa Values | pKa₁: 4.57, pKa₂: 8.71, pKa₃: 10.56 | [6][13] |

| Appearance | White to slightly yellow powder | [9] |

| BCS Classification | Class II (Poorly soluble, highly permeable) | [12] |

Core Mechanism of Deferasirox-Iron(III) Complex Formation

The chelation of ferric iron by deferasirox is a highly specific and efficient process governed by principles of coordination chemistry, thermodynamics, and the physiological environment.

Stoichiometry and Coordination Chemistry

The defining feature of the deferasirox-iron interaction is its stoichiometry. Two molecules of deferasirox are required to fully saturate the six coordination sites of a single ferric (Fe³⁺) ion, forming a stable 2:1 ligand-to-metal complex.[8][9] This complex is often denoted as Fe-[DFX]₂.[14][15]

Deferasirox acts as a tridentate ligand, coordinating with the iron atom via three specific donor sites: the oxygen atoms of the two phenolic hydroxyl groups and one nitrogen atom from the triazole ring.[9][10] This arrangement results in the formation of a stable, hexacoordinate octahedral complex.[9] The high affinity and specificity for Fe³⁺ are paramount to its function, allowing it to effectively mobilize iron from the labile iron pool in plasma and tissues.[3][4][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Deferasirox? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Toward optimizing the use of deferasirox: potential benefits of combined use with deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deferasirox [drugfuture.com]

- 7. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Deferasirox CAS#: 201530-41-8 [m.chemicalbook.com]

- 14. Simultaneous Determination of Plasma Deferasirox and Deferasirox-Iron Complex Using an HPLC-UV System and Pharmacokinetics of Deferasirox in Patients With β-Thalassemia Major: Once-daily Versus Twice-daily Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stoichiometry of the Deferasirox-Iron(III) Complex

Abstract: Deferasirox (DFX) is a first-line, orally active iron chelator for the management of chronic iron overload. Its therapeutic action is wholly dependent on its ability to form a stable, excretable complex with ferric iron (Fe³⁺). The stoichiometry of this coordination complex is a critical parameter that dictates dosing, efficacy, and the biochemical basis of its therapeutic effect. This guide provides a detailed examination of the deferasirox-iron(III) complex, focusing on its definitive 2:1 stoichiometry. We will explore the coordination chemistry, present rigorous experimental methodologies for its determination, and discuss the pivotal factors that govern its formation in a physiological context.

Core Principles: Coordination Chemistry of Deferasirox

Deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid, is an N-substituted bis-hydroxyphenyl-triazole.[1] Its structure is uniquely suited for iron chelation, functioning as a tridentate ligand .[2][3] This means it uses three donor atoms—the oxygen atoms from its two phenolic hydroxyl groups and one nitrogen atom from the triazole ring—to coordinate with a metal ion.[2]

The chelation process is highly dependent on pH due to the acidic nature of the phenolic protons. At physiological pH, these protons are displaced, allowing the negatively charged oxygen atoms and the nitrogen atom to form strong coordinate bonds with a positively charged Fe³⁺ ion.

The established and consistently observed stoichiometry for the complexation of deferasirox with ferric iron is 2:1 .[2][3][4][5] This signifies that two molecules of deferasirox bind to a single Fe³⁺ ion.[6][7] This arrangement satisfies the coordination number of six for the ferric ion, resulting in a stable, hexacoordinate octahedral complex, often denoted as [Fe(DFX)₂].[3] This high stability is fundamental to its ability to effectively sequester iron from the body's labile iron pools.[3]

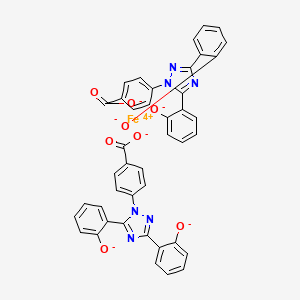

Visualization of the Deferasirox-Iron(III) Complex

The coordination of two tridentate deferasirox ligands to a central Fe³⁺ ion creates a stable octahedral geometry.

Caption: Coordination of two tridentate Deferasirox molecules to one Fe(III) ion.

Experimental Determination of Stoichiometry

The 2:1 stoichiometry is not merely theoretical; it is confirmed by multiple robust analytical techniques. The causality behind selecting these methods lies in their ability to monitor the physical or chemical changes that occur upon complex formation.

UV-Vis Spectrophotometry: Method of Continuous Variation (Job's Plot)

Expertise & Rationale: This method is ideal for complexes that exhibit a distinct color or absorbance spectrum compared to the free ligand and metal ion. The deferasirox-iron(III) complex has a strong charge-transfer band in the visible spectrum, making it a perfect candidate. The Job's Plot systematically varies the mole fraction of the reactants while keeping the total molar concentration constant. The absorbance will be maximal when the reactants are mixed in their stoichiometric ratio.

Detailed Protocol:

-

Solution Preparation: Prepare equimolar stock solutions of deferasirox and ferric chloride (FeCl₃) in a suitable solvent (e.g., buffered ethanol or DMSO/buffer mixtures). A typical concentration is 1.0 mM.[3]

-

Serial Dilutions: Prepare a series of solutions in separate vials or a 96-well plate. In each solution, the total volume and total molar concentration are kept constant (e.g., 1 mL total volume, 0.1 mM total concentration), but the mole fractions of deferasirox and Fe³⁺ are varied continuously from 0 to 1.

-

Example: For a 1 mL total volume, the first solution would contain 1.0 mL of deferasirox and 0 mL of Fe³⁺. The second would contain 0.9 mL of deferasirox and 0.1 mL of Fe³⁺, and so on, until the final solution contains 0 mL of deferasirox and 1.0 mL of Fe³⁺.

-

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) to ensure complete complex formation.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex (typically around 450-500 nm).

-

Data Analysis: Plot the measured absorbance (Y-axis) against the mole fraction of deferasirox (X-axis). The plot will show two linear portions that intersect. The mole fraction at which this intersection occurs reveals the stoichiometry. For deferasirox, the peak will be at a mole fraction of ~0.67, corresponding to a 2:1 (Deferasirox:Iron) ratio.

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Potentiometric Titration

Expertise & Rationale: This technique provides highly accurate data on complex formation by monitoring changes in pH or potential. When deferasirox binds to Fe³⁺, it releases protons from its hydroxyl groups. This change in H⁺ concentration can be precisely measured with a pH electrode during a titration with a strong base (e.g., NaOH). The resulting titration curve shows distinct inflection points corresponding to the deprotonation of the free ligand and the formation of the complex, allowing for the calculation of the stoichiometry and stability constants. Potentiometric titrations have been successfully used to study deferasirox complexes.[8][9][10]

Detailed Protocol:

-

System Setup: Calibrate a pH electrode and auto-titrator system. Prepare a thermostatted reaction vessel containing a solution of deferasirox and FeCl₃ in a 2:1 molar ratio in a supporting electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titrant Preparation: Prepare a standardized, carbonate-free solution of a strong base, such as NaOH (e.g., 0.1 M).

-

Titration: Titrate the deferasirox-Fe³⁺ solution with the standardized NaOH solution. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH (Y-axis) versus the volume of NaOH added (X-axis). The titration curve will show buffer regions and equivalence points. The number of equivalents of base required to neutralize the protons released upon complex formation is used to confirm the 2:1 ligand-to-metal ratio. Specialized software is often used to analyze the curve and calculate stability constants.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI-MS), offers the most direct evidence of stoichiometry. It measures the mass-to-charge ratio (m/z) of ions in the gas phase. This allows for the direct observation of the intact [Fe(DFX)₂] complex, confirming its composition unequivocally. While sample preparation can sometimes lead to complexation with metal ions from instrument parts, this can be mitigated.[11][12]

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the pre-formed deferasirox-iron complex in a suitable solvent compatible with ESI-MS (e.g., methanol/water).

-

Infusion and Ionization: Infuse the sample directly into the ESI source. The solvent is evaporated, and the complex is gently ionized, typically forming a charged species like [Fe(DFX)₂ + H]⁺.

-

Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

-

Detection and Interpretation: A peak corresponding to the exact mass of the 2:1 complex provides definitive proof of its stoichiometry. The expected m/z for the protonated complex (C₄₂H₂₈FeN₆O₈ + H)⁺ would be approximately 797.6 g/mol .

Summary of Stoichiometric Data

| Methodology | Principle | Observed Result | Inferred Stoichiometry (DFX:Fe³⁺) | Reference |

| UV-Vis Spectrophotometry | Measures absorbance of the colored complex at varying mole fractions. | Maximum absorbance observed at a deferasirox mole fraction of ~0.67. | 2:1 | [5] |

| Potentiometric Titration | Measures proton release upon complex formation. | Titration curve analysis shows proton displacement consistent with two ligand molecules binding one metal ion. | 2:1 | [9][10] |

| Mass Spectrometry | Directly measures the mass-to-charge ratio of the intact complex. | Detection of an ion with m/z corresponding to the [Fe(DFX)₂] species. | 2:1 | [11] |

The Critical Influence of pH

The stoichiometry and stability of the deferasirox-iron complex are critically dependent on pH. Deferasirox has multiple pKa values associated with its phenolic and carboxylic acid groups.

-

At low pH (acidic conditions), the phenolic hydroxyl groups are fully protonated. Protons effectively compete with Fe³⁺ for the binding sites, significantly inhibiting the formation of the stable 2:1 complex.

-

At physiological pH (~7.4) , the phenolic groups are deprotonated, making the oxygen atoms available for coordination. This is the optimal pH range for the formation of the highly stable [Fe(DFX)₂] complex, which is essential for its therapeutic action in the body.[4]

-

At high pH (alkaline conditions), while chelation is strong, the solubility of ferric iron as ferric hydroxide becomes a competing factor.

Therefore, the self-validating nature of the chelation protocol relies on maintaining a pH within the physiological range to ensure the dominance of the therapeutically active 2:1 species.

Conclusion

References

-

A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. (2018). PubMed. Available at: [Link]

-

Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. (2017). Inorganic Chemistry. Available at: [Link]

-

A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes. (2016). PubMed. Available at: [Link]

-

The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. (n.d.). ResearchGate. Available at: [Link]

-

Coordination chemistry and biology of chelators for the treatment of iron overload disorders. (2007). PubMed. Available at: [Link]

-

Iron chelating agents in clinical use. (n.d.). ResearchGate. Available at: [Link]

-

Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. (2020). PMC - NIH. Available at: [Link]

-

Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight. (2025). PubMed. Available at: [Link]

-

Sensitive determination of deferasirox in blood of patients with thalassemia using dispersive liquid-liquid microextraction base. (n.d.). ScienceDirect. Available at: [Link]

-

Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. (2017). ACS Publications. Available at: [Link]

-

Protonation and complex formation constants for DFO, DFP and DFX with iron(III), copper(II) and zinc(II) from literature. (n.d.). ResearchGate. Available at: [Link]

-

Deferasirox. (n.d.). PubChem - NIH. Available at: [Link]

-

A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. (2008). PubMed. Available at: [Link]

-

Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. (2017). PubMed Central. Available at: [Link]

-

Mass spectrum of IronDeferoxamine complex. (n.d.). ResearchGate. Available at: [Link]

-

Update on the use of deferasirox in the management of iron overload. (2011). ResearchGate. Available at: [Link]

Sources

- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermodynamic Stability of the Deferasirox-Iron Chelate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic efficacy of an iron chelator is fundamentally governed by the thermodynamic stability of the complex it forms with ferric iron (Fe³⁺). Deferasirox (DFX), an orally active tridentate ligand, is a cornerstone in the management of chronic iron overload. Its clinical success is directly attributable to the formation of an exceptionally stable 2:1 deferasirox-iron coordination complex. This guide provides an in-depth analysis of the thermodynamic principles underpinning this stability, the experimental methodologies used for its determination, and a comparative assessment against other clinically relevant chelators. Understanding these core physicochemical properties is paramount for optimizing chelation therapy and innovating future drug design.

The Physicochemical Basis of Deferasirox Chelation

Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is uniquely structured to achieve high-affinity iron binding.

-

Ligand Structure and Coordination: As a tridentate ligand, deferasirox utilizes three donor atoms—two oxygens from the phenol hydroxyl groups and one nitrogen from the triazole ring—to coordinate with iron.[1]

-

Stoichiometry: At physiological pH, two molecules of deferasirox bind to a single ferric (Fe³⁺) ion, forming a stable, hexacoordinate octahedral complex (Fe-[DFX]₂).[1][2][3] This 2:1 stoichiometry is critical for saturating the coordination sphere of the iron ion, thereby contributing to the high stability of the complex.

The chelation reaction can be represented by the following equilibrium:

2 DFX + Fe³⁺ ⇌ Fe(DFX)₂

dot

Caption: Deferasirox-Iron Chelation Equilibrium.

Quantifying Thermodynamic Stability

The interaction between a ligand and a metal ion is quantified by the stability constant (or formation constant, β). For the deferasirox-iron complex, the overall stability constant (β₂) is defined by the equilibrium:

β₂ = [Fe(DFX)₂] / ([Fe³⁺][DFX]²)

A higher log β value indicates a more stable complex and a greater affinity of the chelator for the metal ion.

Key Stability Parameters:

-

High Affinity for Fe³⁺: The deferasirox-iron complex exhibits exceptionally high thermodynamic stability, with reported formation constants in the range of 10³⁷ to 10³⁸.[4] This ensures that deferasirox can effectively compete for and remove iron from endogenous iron-binding proteins and the labile iron pool.

-

Selectivity over Fe²⁺: A crucial feature of deferasirox is its significantly lower affinity for ferrous iron (Fe²⁺) compared to ferric iron (Fe³⁺).[1][4] This selectivity is vital as it minimizes interference with essential biological processes that rely on Fe²⁺, such as hemoglobin function.

-

Influence of pH: The protonation state of deferasirox and, consequently, its ability to chelate iron are pH-dependent. The stability of the Fe(DFX)₂ complex is maximal at physiological pH (around 7.4), ensuring potent chelation activity in the bloodstream and tissues.

Experimental Determination of Stability Constants

The determination of metal-ligand stability constants is a precise process requiring robust physicochemical methods. The primary techniques employed for deferasirox are potentiometric titrations and spectrophotometric analysis.[5]

Potentiometric Titration Workflow

Potentiometric titration is a foundational method for determining both the protonation constants of the ligand and the stability constants of its metal complexes.[5]

Principle: The method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion as a standardized base is added. The resulting titration curve reveals the stoichiometry of the complex and allows for the calculation of stability constants.

dot

Caption: Workflow for Potentiometric Determination of Stability Constants.

Detailed Protocol: Potentiometric Titration

-

Solution Preparation:

-

Accurately prepare aqueous solutions of deferasirox, ferric chloride (FeCl₃), and a standardized strong base (e.g., carbonate-free NaOH).

-

Add an inert electrolyte, such as KCl (e.g., 0.1 M), to all solutions to maintain a constant ionic strength throughout the experiment.[5]

-

Causality: Maintaining constant ionic strength is crucial because the activity of ions, and thus the equilibrium constants, are dependent on it.

-

-

System Calibration:

-

Calibrate a high-precision pH electrode and meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

The titration vessel should be thermostated (e.g., at 25°C) and continuously purged with an inert gas (e.g., argon) to prevent oxidation and exclude atmospheric CO₂.

-

-

Titration Procedure:

-

Pipette a known volume and concentration of deferasirox and FeCl₃ solutions into the thermostated titration vessel.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the system to reach equilibrium (stable pH reading) before recording the pH and the volume of titrant added.[5]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Analyze the curve using specialized computer programs (e.g., HYPERQUAD, PSEQUAD). These programs use non-linear least-squares algorithms to fit the experimental data to a chemical model that includes all relevant equilibria (ligand protonation, metal hydrolysis, complex formation), thereby calculating the stability constants (log β).[5]

-

UV-Visible Spectrophotometry

This method is highly effective for colored complexes like the deferasirox-iron chelate.[5]

Principle: The formation of the Fe(DFX)₂ complex results in a distinct change in the solution's UV-Vis absorption spectrum.[6] By monitoring the change in absorbance at a specific wavelength while titrating the ligand with the metal ion (or vice versa), the concentration of the complex at equilibrium can be determined, allowing for the calculation of the stability constant.[5]

Comparative Stability and Clinical Significance

The thermodynamic stability of deferasirox is best understood when compared to other clinically used iron chelators. The pFe³⁺ value is often used for comparison, representing the negative logarithm of the free Fe³⁺ concentration at standard conditions (pH 7.4, total iron = 1 µM, total ligand = 10 µM). A higher pFe³⁺ indicates stronger chelation.

| Chelator | Stoichiometry (Ligand:Fe³⁺) | Denticity | Overall Stability Constant (log β) | pFe³⁺ |

| Deferasirox (DFX) | 2:1 | Tridentate | ~37 | ~26.5 |

| Deferoxamine (DFO) | 1:1 | Hexadentate | ~30.6 | ~26.6 |

| Deferiprone (DFP) | 3:1 | Bidentate | ~37 | ~20.5 |

Data compiled from multiple literature sources. Absolute values can vary based on experimental conditions.

Field Insights:

-

High Chelation Efficacy: The high thermodynamic stability of the Fe(DFX)₂ complex (log β ≈ 37) is comparable to that of deferiprone and superior to deferoxamine.[2] This high stability constant translates directly to high chelation efficiency, enabling deferasirox to effectively mobilize and excrete iron from overloaded tissues, particularly the liver.[3][7]

-

Clinical Relevance: The ability of deferasirox to reduce liver iron concentration (LIC) and serum ferritin levels is a direct consequence of its potent and stable iron binding.[8][9] The stability ensures that once iron is chelated, it remains bound and is safely eliminated from the body, primarily through biliary excretion.[2]

-

Safety and Overchelation: While high stability is desirable for efficacy, it also necessitates careful patient monitoring. Monthly assessment of serum ferritin is crucial to adjust dosing and minimize the risk of overchelation, which can occur if the chelator removes too much iron, particularly when iron stores are low.[10][11]

Conclusion

The thermodynamic stability of the deferasirox-iron complex is the cornerstone of its clinical utility. Its tridentate nature, 2:1 binding stoichiometry, and exceptionally high formation constant (log β ≈ 37) result in a highly stable octahedral complex that is efficiently excreted from the body. Rigorous experimental methods, such as potentiometric titration and spectrophotometry, are essential for quantifying this stability. When compared to other iron chelators, deferasirox demonstrates a superior or comparable affinity for ferric iron, underpinning its role as a first-line oral agent in the management of chronic iron overload. For professionals in drug development, the physicochemical principles governing deferasirox's success offer a validated blueprint for the rational design of next-generation chelating agents with improved efficacy and safety profiles.

References

- Galanello, R. (2007). Deferasirox: a new oral chelating agent for the treatment of transfusional iron overload. Expert Opinion on Investigational Drugs.

-

A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes. ResearchGate. (URL: [Link])

-

Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. ResearchGate. (URL: [Link])

-

Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. MDPI. (URL: [Link])

-

The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. ResearchGate. (URL: [Link])

-

Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. PubMed Central. (URL: [Link])

- Metal complexation of deferasirox derivatives: A solid state and equilibrium study. ScienceDirect.

-

Determination of Fe3+. YSI. (URL: [Link])

-

Potentiometric titration of iron(II) ions. LD DIDACTIC. (URL: [Link])

-

Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial. PubMed Central. (URL: [Link])

-

Potentiometric Titration of Fe²⁺. Scribd. (URL: [Link])

-

2: Potentiometric Titrations (Experiment). Chemistry LibreTexts. (URL: [Link])

-

Deferasirox: Package Insert / Prescribing Information / MOA. Drugs.com. (URL: [Link])

-

Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. PubMed Central. (URL: [Link])

-

Deferasirox Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. (URL: [Link])

-

Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy. PubMed Central. (URL: [Link])

-

Deferasirox - LiverTox - NCBI Bookshelf. NIH. (URL: [Link])

-

Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior. NIH. (URL: [Link])

-

Iron Chelation Therapy with Deferasirox in the Management of Iron Overload in Primary Myelofibrosis. PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Iron Chelation Therapy with Deferasirox in the Management of Iron Overload in Primary Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. drugs.com [drugs.com]

A Technical Guide to the Physicochemical Properties of the Deferasirox-Iron Complex

Abstract: Deferasirox (DFX) represents a significant milestone in the management of chronic iron overload, primarily owing to its oral bioavailability and robust chelation efficacy. The therapeutic activity of DFX is fundamentally governed by the physicochemical characteristics of its coordination complex with ferric iron (Fe³⁺). This technical guide provides a comprehensive, in-depth analysis of the deferasirox-iron complex, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the complex's formation, stoichiometry, thermodynamic stability, selectivity, and key analytical characterization methodologies.

Introduction: The Imperative for High-Affinity Oral Iron Chelation

Chronic iron overload, a common sequela of regular blood transfusions for conditions like β-thalassemia, leads to excessive iron deposition in vital organs, including the liver and heart.[1][2] This pathological accumulation catalyzes the formation of reactive oxygen species, inducing significant tissue damage and organ dysfunction.[1][3] The primary therapeutic intervention is chelation therapy, which aims to sequester this excess iron into a stable, excretable form.

Deferasirox was developed as a potent, orally active chelator to overcome the limitations of earlier therapies that required parenteral administration.[1] Its clinical success is a direct result of the specific and highly stable complex it forms with iron.

Complex Formation: Stoichiometry and Coordination Chemistry

Deferasirox is an N-substituted bis-hydroxyphenyl-triazole that functions as a tridentate ligand.[4][5] This means a single DFX molecule uses three donor atoms—the two oxygens from its hydroxyl groups and a nitrogen atom from the triazole ring—to bind to a metal ion.[4][6]

At physiological pH, two molecules of deferasirox coordinate with a single ferric (Fe³⁺) ion.[5][7][8][9] This interaction forms a stable, hexacoordinate octahedral complex with a 2:1 ligand-to-metal stoichiometry.[4] This Fe-[DFX]₂ complex is the primary species responsible for the drug's therapeutic effect.[1] The resulting complex is predominantly eliminated from the body via biliary/fecal excretion.[1][4][10]

Caption: Chelation mechanism of Deferasirox with Ferric Iron.

Thermodynamic Stability and Selectivity: The Pillars of Efficacy

The efficacy of a chelator is critically dependent on its ability to form a complex that is significantly more stable than the complexes iron forms with endogenous molecules. This property is quantified by the stability constant. The deferasirox-iron complex exhibits exceptionally high thermodynamic stability, ensuring efficient mobilization of iron from tissues.[4]

Furthermore, high selectivity for the target metal ion is essential to prevent the depletion of other vital trace elements. Deferasirox demonstrates a strong preference for Fe³⁺ over other biologically important divalent cations like copper (Cu²⁺) and zinc (Zn²⁺).[5][11]

Table 1: Physicochemical and Stability Data

| Property | Deferasirox (Free Ligand) | Deferasirox-Iron Complex ([Fe(DFX)₂]) |

| Molecular Formula | C₂₁H₁₅N₃O₄ | C₄₂H₂₈FeN₆O₈ (anion)[4][12] |

| Molecular Weight | ~373.4 g/mol [4] | ~796.6 g/mol (cation)[4] |

| Stoichiometry (Ligand:Fe³⁺) | N/A | 2:1[4][7][8] |

| Fe³⁺ Formation Constant (log β₂) | N/A | ~37-38[6][11] |

| Aqueous Solubility | Low[6] | Lower than free drug[6][12] |

| Plasma Protein Binding | Very High (~99%)[13] | Very High (~99%)[13] |

The remarkably high formation constant (log β₂ ≈ 37) underscores the powerful thermodynamic driving force behind the chelation process, enabling DFX to effectively sequester both labile plasma iron and intracellular iron.[1][2][3]

Analytical Characterization Methodologies

The formation and properties of the deferasirox-iron complex can be rigorously studied using several analytical techniques.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a foundational technique for studying chelation. The coordination of iron by deferasirox results in a distinct change in the molecule's electronic structure, which is observable as a shift in its absorption spectrum. While unbound deferasirox has a UV absorbance maximum around 319 nm, the Fe-[DFX]₂ complex exhibits a new, broad absorption band in the visible spectrum.[4] This spectral shift is the principle behind using spectrophotometric titrations to confirm the complex's stoichiometry.

Experimental Protocol: Stoichiometric Determination via Spectrophotometric Titration

This protocol, often referred to as Job's method of continuous variation or the molar ratio method, validates the 2:1 binding ratio.

-

Reagent Preparation:

-

Prepare equimolar stock solutions of Deferasirox and a suitable iron salt (e.g., FeCl₃) in an appropriate solvent system (e.g., buffered ethanol).[4]

-

-

Molar Ratio Series:

-

Prepare a series of solutions by mixing the stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8... 9:1, 10:0 of DFX:Fe³⁺) while keeping the total molar concentration constant.

-

-

Equilibration & Measurement:

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the complex (λₘₐₓ of the complex).[4]

-

-

Data Analysis & Interpretation:

-

Plot the measured absorbance versus the mole fraction of deferasirox.

-

The plot will show a peak or an inflection point. The mole fraction at which this maximum absorbance occurs reveals the stoichiometry of the complex. For a 2:1 complex, this peak will be at a mole fraction of ~0.67.

-

Caption: Workflow for Molar Ratio Method via Spectrophotometry.

Potentiometric Titration

For the precise determination of thermodynamic stability constants (log β), potentiometry is the gold standard. This method involves titrating a solution containing the ligand and metal ion with a strong base and monitoring the change in pH. The resulting titration curve can be computationally analyzed to yield highly accurate protonation constants for the ligand and formation constants for the metal complex.

Electrochemical Methods

Techniques like cyclic voltammetry can be employed to investigate the redox behavior of the Fe-[DFX]₂ complex. These experiments provide insight into the Fe(III)/Fe(II) redox potential within the complex, which is crucial for understanding why deferasirox binding prevents iron from participating in harmful, radical-generating Fenton chemistry.

Conclusion for the Research Professional

The therapeutic success of deferasirox is a direct consequence of its optimized physicochemical properties. Its tridentate nature, the formation of a highly stable 2:1 complex with Fe³⁺, and its excellent selectivity are the chemical underpinnings of its clinical efficacy. The analytical protocols described herein provide a framework for the fundamental characterization of this complex and can be adapted for the evaluation of novel chelating agents. A deep understanding of these core principles is indispensable for the rational design of next-generation therapies for iron overload and other diseases of metal dysregulation.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Deferasirox?

- ResearchGate. (n.d.). Deferoxamine, deferiprone, and deferasirox mechanism of action in the...

- BenchChem. (n.d.). An In-depth Technical Guide to the Biochemical and Physical Properties of the Deferasirox-Iron Complex.

- Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. (n.d.). PMC - NIH.

- Dr.Oracle. (2025, November 11). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)?

- ResearchGate. (2025, August 4). Update on the use of deferasirox in the management of iron overload.

- Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. (n.d.). PMC - PubMed Central.

- A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes. (n.d.). PubMed.

- Update on the use of deferasirox in the management of iron overload. (n.d.). PMC - NIH.

- ResearchGate. (n.d.). The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox.

- Deferasirox and Ciprofloxacin: Potential Ternary Complex Formation With Ferric Iron, Pharmacodynamic, and Pharmacokinetic Interactions. (2024, November 29). NIH.

- ResearchGate. (n.d.). Structure of A deferasirox and B deferasirox-iron complex.

- ResearchGate. (n.d.). Chemical structures deferasirox (A) and Fe(deferasirox) 2 (B) complex...

- In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human. (n.d.). PubMed.

- Fe(deferasirox)2: An Iron(III)-Based Magnetic Resonance Imaging T1 Contrast Agent Endowed with Remarkable Molecular and Functional Characteristics. (2021, August 25). Journal of the American Chemical Society.

- ResearchGate. (n.d.). Protonation and complex formation constants for DFO, DFP and DFX with iron(III), copper(II) and zinc(II) from literature.

- Deferasirox. (n.d.). PubChem - NIH.

- Deferasirox iron complex. (n.d.). Santa Cruz Biotechnology.

- Kinetic aspects of iron(III)-chelation therapy with deferasirox (DFX) revealed by the solvolytic dissociation rate of the Fe(III)-DFX complex estimated with capillary electrophoretic reactor. (n.d.). PubMed.

- Ability of deferasirox to bind iron during measurement of iron. (n.d.). PubMed.

- Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. (n.d.). Inorganic Chemistry.

- BenchChem. (n.d.). A Comparative Meta-Analysis of Iron Chelators: Deferoxamine, Deferiprone, and Deferasirox.

- ResearchGate. (n.d.). Chemical structure of deferasirox (A) and its iron complex (B).

- ResearchGate. (n.d.). Crystal structure of deferasirox, (H: white, O: red; N: blue, C:...

- This compound. (2025, August 25). Chemsrc.

- Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. (n.d.). PubMed Central.

- A Friendly Complexing Agent for Spectrophotometric Determin

- (PDF) Deferasirox and Ciprofloxacin: Potential Ternary Complex Formation With Ferric Iron, Pharmacodynamic, and Pharmacokinetic Interactions. (2024, November 29).

- Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. (2025, October 15).

Sources

- 1. What is the mechanism of Deferasirox? [synapse.patsnap.com]

- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. Deferasirox and Ciprofloxacin: Potential Ternary Complex Formation With Ferric Iron, Pharmacodynamic, and Pharmacokinetic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Iron Binding Affinity and Selectivity of Deferasirox

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Selective Iron Chelation

Chronic iron overload, a frequent consequence of regular blood transfusions for conditions like β-thalassemia and myelodysplastic syndromes, poses a significant risk of organ damage due to iron-catalyzed oxidative stress.[1][2] Effective management hinges on chelation therapy, which aims to bind excess iron and facilitate its excretion.[3] Deferasirox (marketed as Exjade®) is a cornerstone of oral iron chelation therapy.[2][4] Its therapeutic success is fundamentally rooted in its coordination chemistry: a high binding affinity for ferric iron (Fe³⁺) and, critically, a pronounced selectivity for iron over other essential, biologically abundant metal ions.[4][5]

This guide provides an in-depth examination of the molecular properties that govern deferasirox's efficacy. We will explore the structural basis of its iron chelation, present quantitative data on its binding affinity and selectivity profile, detail the experimental methodologies used to validate these parameters, and discuss the clinical relevance of this selective action.

Molecular Basis of Deferasirox Chelation

Deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid, is an orally active tridentate ligand.[1][4][6] This means a single molecule of deferasirox can form three bonds to a central metal ion.[1] The key to its function lies in its specific arrangement of donor atoms—a nitrogen atom from the triazole ring and oxygen atoms from the two flanking phenol groups—which form a stable coordination complex with metal ions.

Stoichiometry and Coordination with Iron(III)

The chelation of ferric iron (Fe³⁺) by deferasirox is characterized by a 2:1 stoichiometry.[5][7] Two molecules of deferasirox wrap around a single Fe³⁺ ion, satisfying its six coordination sites and forming a highly stable, neutral complex.[5] This 2:1 complex formation is crucial for its pharmacological activity, as the resulting lipophilic compound is readily excreted, primarily via the bile into the feces.[1][3]

Caption: 2:1 coordination of one Fe³⁺ ion by two tridentate deferasirox molecules.

Quantitative Analysis of Binding Affinity and Selectivity

The efficacy and safety of a chelator are defined by its stability constants with various metal ions. The stability constant (log β) is a logarithmic measure of the overall formation constant of a complex in solution; a higher value indicates a stronger, more stable complex.[8]

The paramount feature of deferasirox is its exceptionally high affinity for Fe³⁺, coupled with a significantly lower affinity for other essential divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺).[5][8] This selectivity is vital to minimize the disruption of normal metabolic processes that rely on these other metal ions.

Comparative Stability Constants

| Chelating Agent | Metal Ion | Stability Constant (logβ) | Stoichiometry (Chelator:Metal) |

| Deferasirox | Fe³⁺ | ~37 [8][9] | 2:1 [5][8] |

| Cu²⁺ | ~16.7[10] | 1:1[11] | |

| Zn²⁺ | Low affinity reported[5][6] | - | |

| Deferoxamine | Fe³⁺ | ~30.6[8] | 1:1[8] |

| Cu²⁺ | ~14.1[8] | 1:1 | |

| Zn²⁺ | ~11.0[8] | 1:1 |

Note: Stability constants can vary based on experimental conditions (e.g., pH, temperature, ionic strength). The values presented are for comparative purposes.

The data clearly illustrates that deferasirox forms a significantly more stable complex with Fe³⁺ than with Cu²⁺. Its affinity for Fe³⁺ is several orders of magnitude higher than that of the older chelator, deferoxamine. While deferasirox has a very low affinity for zinc and copper, variable decreases in these trace metals can sometimes be observed clinically.[5]

Experimental Determination of Binding Properties

Validating the binding affinity and selectivity of a chelator like deferasirox requires robust and precise analytical techniques. Potentiometric titration and spectrophotometry are two foundational methods employed in this field.

Potentiometric Titration

This technique is a gold standard for determining stability constants. It involves monitoring the change in potential (voltage) of a solution containing the ligand (deferasirox) and a metal ion as a titrant is added. The resulting titration curve reveals the stoichiometry and stability of the complex formed.

Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometric titration.

Detailed Protocol: Potentiometric Titration for Deferasirox-Metal Stability

-

Objective: To determine the protonation constants (pKa) of deferasirox and the stability constant (log β) of its complex with Fe³⁺.

-

Materials:

-

Deferasirox (high purity)

-

Standardized solutions of HCl, NaOH (carbonate-free), and FeCl₃

-

High-purity water (degassed)

-

Inert salt (e.g., KCl or NaClO₄) to maintain constant ionic strength

-

Potentiometer with a combination pH electrode, calibrated with standard buffers

-

Thermostatted titration vessel and magnetic stirrer

-

Calibrated automatic burette

-

-

Procedure:

-

System Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00).

-

Ligand Protonation (pKa Determination):

-

Prepare a solution of deferasirox at a known concentration (e.g., 0.5 mM) in the thermostatted vessel.

-

Add a known concentration of inert salt to maintain ionic strength (e.g., 0.1 M KCl).

-

Acidify the solution with a known amount of standardized HCl.

-

Titrate the solution with a standardized NaOH solution, recording the pH/mV reading after each incremental addition.[12] Add smaller increments near the expected equivalence points.[13]

-

-

Complex Stability (log β Determination):

-

Prepare a solution containing both deferasirox and FeCl₃ in a known stoichiometric ratio (e.g., 2.5:1 ligand-to-metal to ensure excess ligand).

-

Repeat the titration procedure as described in step 2. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constant.[14][15]

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of NaOH added).

-

Use specialized software (e.g., HYPERQUAD, CurTiPot) to perform non-linear least-squares regression on the titration data.[15] This analysis refines the pKa values of the ligand and calculates the overall stability constant (log β) for the Fe³⁺-deferasirox complex.

-

-

-

Causality and Trustworthiness: Using a calibrated system, maintaining constant temperature and ionic strength, and employing powerful computational analysis ensures the reliability and reproducibility of the determined constants. The self-validating nature of this protocol comes from the precise fit of the calculated model to the raw experimental data.

UV-Visible Spectrophotometry

This method leverages the fact that the deferasirox-iron complex has a distinct color and absorbs light differently than the free ligand.[9] By measuring the change in absorbance at a specific wavelength as iron is titrated into a deferasirox solution, one can determine the binding stoichiometry and affinity.[16]

Detailed Protocol: Spectrophotometric Titration

-

Objective: To confirm the 2:1 binding stoichiometry and estimate the binding constant.

-

Materials:

-

Calibrated UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Stock solutions of deferasirox and FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4)

-

-

Procedure:

-

Wavelength Scan: Record the absorbance spectrum of free deferasirox and the fully formed Fe³⁺-deferasirox complex to identify the wavelength of maximum absorbance change (λ_max).

-

Titration:

-

Place a known concentration of deferasirox solution in a cuvette.

-

Make successive, small additions of the FeCl₃ stock solution.

-

After each addition, mix thoroughly, allow the solution to equilibrate, and record the absorbance at λ_max.

-

-

Data Analysis:

-

Correct the absorbance data for dilution effects.

-

Plot the corrected absorbance versus the molar ratio of [Fe³⁺]/[Deferasirox].

-

The plot will show a change in slope, with the inflection point indicating the binding stoichiometry. For deferasirox, this inflection point occurs at a molar ratio of 0.5, confirming the 2:1 (Deferasirox:Fe³⁺) complex.

-

The data can be further analyzed using binding isotherm models (e.g., Job's plot, non-linear regression) to calculate the binding constant.

-

-

Clinical Implications of High Selectivity

The high affinity and selectivity of deferasirox for iron are not merely academic points; they are central to its clinical utility and safety profile.

-

Efficacy: The extremely high stability of the Fe(III)-deferasirox complex ensures that the drug can effectively sequester iron from labile plasma pools and potentially from within cells, preventing it from participating in harmful redox reactions.[1] This leads to a reduction in serum ferritin and liver iron concentrations, key markers of iron overload.[1]

-

Safety: By having a much lower affinity for other essential metals like zinc and copper, deferasirox minimizes the risk of depleting the body of these vital ions.[5] This selective action reduces the potential for off-target side effects associated with disrupting the homeostasis of other metals, contributing to a more favorable safety profile compared to less selective chelators.

Conclusion

Deferasirox's therapeutic success is a direct result of its optimized molecular design. Its tridentate structure facilitates the formation of a highly stable 2:1 complex with Fe³⁺, characterized by an exceptionally high binding affinity. Crucially, its selectivity profile demonstrates a strong preference for iron over other biologically relevant metal ions. This combination of high affinity and high selectivity, validated through rigorous experimental methods like potentiometric and spectrophotometric titrations, ensures both potent iron removal and a manageable safety profile, making it a vital tool in the management of chronic iron overload.

References

- What is the mechanism of Deferasirox? - Patsnap Synapse. (2024-07-17). Vertex AI Search.

- Understanding Deferasirox: Uses and Medium of Action in Iron Overload Tre

-

Deferoxamine, deferiprone, and deferasirox mechanism of action in the... - ResearchGate. ResearchGate. [Link]

- Metal complexation of deferasirox derivatives: A solid state and equilibrium study. (2025-12-18). Vertex AI Search.

-

Bernhardt, P. V. (2007). Coordination chemistry and biology of chelators for the treatment of iron overload disorders. Dalton Transactions, (30), 3214–3220. [Link]

-

Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. [Link]

-

Cappellini, M. D., & Taher, A. (2011). Update on the use of deferasirox in the management of iron overload. Drug Design, Development and Therapy, 5, 81–94. [Link]

-

The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. - ResearchGate. ResearchGate. [Link]

-

Waldmeier, F., et al. (2006). In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human. Drug Metabolism and Disposition, 34(6), 971-975. [Link]

-

Timoshnikov, V. A., et al. (2020). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. International Journal of Molecular Sciences, 21(23), 9037. [Link]

-

Al-Qirim, T. M., et al. (2021). Deferasirox and Ciprofloxacin: Potential Ternary Complex Formation With Ferric Iron, Pharmacodynamic, and Pharmacokinetic Interactions. Frontiers in Pharmacology, 12, 735624. [Link]

- Deferasirox: A review of its use in the management of transfusional chronic iron overload. (2025-08-08). Vertex AI Search.

-

Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy | Request PDF - ResearchGate. ResearchGate. [Link]

-

Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - ResearchGate. ResearchGate. [Link]

-

Deferasirox | C21H15N3O4 | CID 214348 - PubChem. National Center for Biotechnology Information. [Link]

-

Tinoco, A. D., et al. (2018). Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight. Journal of medicinal chemistry, 61(8), 3465–3476. [Link]

-

Saito, Y., et al. (2023). Kinetic aspects of iron(III)-chelation therapy with deferasirox (DFX) revealed by the solvolytic dissociation rate of the Fe(III)-DFX complex estimated with capillary electrophoretic reactor. Journal of Inorganic Biochemistry, 241, 112131. [Link]

- What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? - Dr.Oracle. (2025-11-11). Vertex AI Search.

-

Tinoco, A. D., et al. (2017). Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Inorganic chemistry, 56(15), 9046–9058. [Link]

-

Tinoco, A. D., et al. (2017). Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Inorganic Chemistry, 56(15), 9046–9058. [Link]

-

Ikuta, K., et al. (2011). Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy. Clinica Chimica Acta, 412(23-24), 2155-2158. [Link]

-

Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. ACS Publications. [Link]

-

Update on the use of deferasirox in the management of iron overload - ResearchGate. ResearchGate. [Link]

-

EXPT. 4 POTENTIOMETRIC TITRATION OF Fe WITH Cr O - eGyanKosh. eGyanKosh. [Link]

-

Dubey, A. P., Sudha, S., & Parakh, A. (2007). Deferasirox: the new oral iron chelator. Indian pediatrics, 44(8), 603–607. [Link]

-

Sensitive determination of deferasirox in blood of patients with thalassemia using dispersive liquid-liquid microextraction base. ScienceDirect. [Link]

-

Lebitasy, M., et al. (2010). Ability of deferasirox to bind iron during measurement of iron. Clinical Chemistry and Laboratory Medicine, 48(3), 427-429. [Link]

-

Liang, J. (2018). Potentiometric titration. protocols.io. [Link]

-

2: Potentiometric Titrations (Experiment) - Chemistry LibreTexts. (2023-10-09). Chemistry LibreTexts. [Link]

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). (2020-07-09). YouTube. [Link]

-

Potentiometric Titration of Fe²⁺ | PDF - Scribd. Scribd. [Link]

-

In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy. | Semantic Scholar. Semantic Scholar. [Link]

-

Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova - Разработка и регистрация лекарственных средств. Drug development & registration. [Link]

Sources

- 1. What is the mechanism of Deferasirox? [synapse.patsnap.com]

- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yihuipharm.com [yihuipharm.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deferasirox and Ciprofloxacin: Potential Ternary Complex Formation With Ferric Iron, Pharmacodynamic, and Pharmacokinetic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiometric titration [protocols.io]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nief-upr.com [nief-upr.com]

- 16. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of the Deferasirox-Iron Complex

Abstract

Deferasirox (DFX) is a first-line, orally administered iron chelator critical in the management of chronic iron overload.[1] Its therapeutic efficacy is fundamentally dependent on its ability to form a stable coordination complex with ferric iron (Fe³⁺), thereby facilitating its excretion from the body.[2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of the deferasirox-iron complex. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. We delve into the synthesis of the Fe-[DFX]₂ complex, its purification, and its subsequent characterization using a suite of analytical techniques. This document is structured to provide not only procedural steps but also a deep understanding of the complex's physicochemical properties, which are intrinsically linked to its biological function.

Introduction: The Clinical Imperative for Deferasirox

Chronic iron overload, often a consequence of regular blood transfusions for conditions like β-thalassemia and sickle cell disease, poses a significant risk of organ damage due to iron's ability to catalyze the formation of reactive oxygen species.[1][4] Deferasirox, an N-substituted bis-hydroxyphenyl-triazole, was developed to provide an effective, oral treatment option.[5]

The core of deferasirox's mechanism of action is its function as a tridentate ligand.[6] This means each molecule can form three bonds with a single iron atom.[2] At physiological pH, two deferasirox molecules bind to one ferric iron (Fe³⁺) ion, forming a highly stable 2:1 complex.[7][8] This high stability is paramount, as it allows deferasirox to effectively sequester iron from the labile iron pool within the body.[6][9] The resulting complex is then primarily excreted via the biliary/fecal route.[2][6] A thorough understanding of the synthesis and detailed characterization of this complex is essential for quality control, formulation development, and further research into its biological interactions.

Synthesis of the Deferasirox-Iron(III) Complex

The synthesis of the deferasirox-iron complex is typically achieved through the direct reaction of deferasirox with a suitable iron(III) salt in a controlled environment. The goal is to favor the formation of the thermodynamically stable 2:1 complex, Fe-[DFX]₂.

Rationale for Experimental Design

The choice of solvent is critical to ensure the solubility of both the deferasirox free ligand and the iron salt. Ethanol is a common choice due to its ability to dissolve deferasirox and its miscibility with aqueous solutions of iron salts.[6][8] The reaction is generally performed at room temperature, as the high affinity of deferasirox for Fe³⁺ allows the complexation to proceed without the need for heating.[5] The stoichiometry of the reactants is carefully controlled to ensure a slight excess of the ligand, which drives the reaction towards the formation of the 2:1 complex.

Step-by-Step Synthesis Protocol

Materials:

-

Deferasirox (C₂₁H₁₅N₃O₄)

-

Ferric chloride (FeCl₃)

-

Ethanol (anhydrous)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Preparation of Deferasirox Solution: Accurately weigh a molar equivalent of deferasirox and dissolve it in a sufficient volume of anhydrous ethanol in a flask to achieve a desired concentration (e.g., 10 mM). Stir the solution until the deferasirox is completely dissolved.

-

Preparation of Iron(III) Solution: Prepare a stock solution of ferric chloride in deionized water (e.g., 5 mM).

-

Reaction: While stirring the deferasirox solution at room temperature, slowly add a half molar equivalent of the ferric chloride solution dropwise. This corresponds to a 2:1 molar ratio of deferasirox to iron.

-

Complex Formation: A distinct color change should be observed upon the addition of the iron solution, indicating the formation of the deferasirox-iron complex.[6] Allow the reaction to stir for a minimum of one hour to ensure complete complexation.

-

Isolation and Purification (Optional): The resulting complex can be used in solution for many characterization techniques. If a solid product is required, the solvent can be removed under reduced pressure. The low water solubility of the complex aids in its precipitation.[6] The solid can then be washed with deionized water to remove any unreacted iron salts and dried under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the deferasirox-iron(III) complex.

Characterization of the Deferasirox-Iron(III) Complex

A multi-faceted analytical approach is required to confirm the identity, stoichiometry, and purity of the synthesized complex.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a powerful tool for monitoring the formation of the complex and confirming its stoichiometry.[6]

-

Principle: The chelation of iron by deferasirox results in a significant change in the electronic structure of the molecule, leading to a shift in its absorption spectrum.[6] Unbound deferasirox has a characteristic absorption maximum (λmax), which decreases upon complexation, while new absorption bands corresponding to the complex appear.[6]

-

Protocol:

-

Prepare a solution of deferasirox in a suitable solvent (e.g., ethanol) and record its UV-Vis spectrum to determine its λmax.

-

Perform a spectrophotometric titration by adding incremental amounts of a standardized FeCl₃ solution to a fixed concentration of deferasirox.

-

Record the spectrum after each addition.

-

Plot the change in absorbance at a specific wavelength (either the λmax of the free ligand or a new peak for the complex) against the molar ratio of Fe³⁺ to deferasirox. The inflection point of the resulting curve will indicate the stoichiometry of the complex, which is expected to be 2:1 (DFX:Fe).[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups involved in the coordination to the iron atom.

-

Principle: The binding of the hydroxyl (-OH) and triazole nitrogen atoms of deferasirox to the iron center will cause changes in the vibrational frequencies of these groups. A broadening and shifting of the -OH stretching band and shifts in the C=N and N-N stretching frequencies of the triazole ring are indicative of complex formation.

-

Protocol:

-

Acquire an IR spectrum of the pure deferasirox ligand.

-

Acquire an IR spectrum of the synthesized and dried deferasirox-iron complex.

-

Compare the two spectra, paying close attention to the regions corresponding to the hydroxyl and triazole ring vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized complex.

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing charged complexes. The technique will allow for the determination of the mass-to-charge ratio (m/z) of the Fe-[DFX]₂ complex, confirming its composition.

-

Protocol:

-

Dissolve a small amount of the complex in a suitable solvent.

-

Introduce the solution into the ESI-MS instrument.

-

Analyze the resulting mass spectrum for the peak corresponding to the molecular ion of the Fe-[DFX]₂ complex.

-

Potentiometric Titration

This technique is the gold standard for determining the thermodynamic stability constant of the complex.[7]

-

Principle: The formation of the complex involves the displacement of protons from the hydroxyl groups of deferasirox. By titrating a solution containing both deferasirox and iron(III) with a strong base and monitoring the pH, the stability constant (log β) can be calculated.[7] A high log β value is indicative of a very stable complex.[7]

-

Protocol:

-

Prepare a solution containing known concentrations of deferasirox and FeCl₃ in a 2:1 ratio.

-

Titrate this solution with a standardized strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

The collected data is then analyzed using specialized software to calculate the overall stability constant of the Fe-[DFX]₂ complex.[7]

-

Characterization Data Summary

| Technique | Parameter Measured | Expected Result for Fe-[DFX]₂ Complex |

| UV-Vis Spectroscopy | Stoichiometry | Inflection point at 0.5 in a molar ratio plot (Fe³⁺/DFX).[7] |

| IR Spectroscopy | Functional Group Shifts | Broadening of -OH stretch, shifts in triazole ring vibrations. |

| Mass Spectrometry | Molecular Weight | Detection of the molecular ion corresponding to C₄₂H₂₈FeN₆O₈.[6] |

| Potentiometric Titration | Stability Constant (log β) | A high value, confirming strong iron binding.[7] |

Characterization Workflow Diagram

Caption: A workflow illustrating the key techniques for characterizing the deferasirox-iron complex.

Conclusion

The synthesis and characterization of the deferasirox-iron complex are crucial steps in the study and quality control of this important therapeutic agent. The protocols outlined in this guide provide a robust framework for producing and verifying the Fe-[DFX]₂ complex. The combination of spectroscopic and potentiometric methods allows for a comprehensive understanding of its structure, stoichiometry, and stability, which are the foundational properties dictating its clinical efficacy in managing iron overload.

References

- BenchChem. (n.d.). Thermodynamic Stability of the Deferasirox-Iron Complex: An In-depth Technical Guide.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Deferasirox?

- Entezari, S., Haghi, S. M., Norouzkhani, N., & Deravi, N. (n.d.). Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload. ResearchGate.

- (2024, November 4). Understanding Deferasirox: Uses and Medium of Action in Iron Overload Treatment.

- Kontoghiorghes, G. J., et al. (n.d.). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. PMC - NIH.

- BenchChem. (n.d.). An In-depth Technical Guide to the Biochemical and Physical Properties of the Deferasirox-Iron Complex.

- Ceci, A., et al. (n.d.). Update on the use of deferasirox in the management of iron overload. PMC - NIH.

- Kontoghiorghes, G. J., et al. (n.d.). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. PMC - PubMed Central.

- Tinoco, A., et al. (2025, April 1). Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight. PubMed.

- Google Patents. (n.d.). CN103396373B - Preparation method of deferasirox and intermediate compound of ....

- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.

- BenchChem. (n.d.). Refinement of protocols for long-term Deferasirox studies.

- ResearchGate. (n.d.). Chemical structure of deferasirox (A) and its iron complex (B).

- MedchemExpress.com. (n.d.). Deferasirox iron complex | Biochemical Assay Reagent.

- MDPI. (n.d.). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.

- Galanello, R., et al. (n.d.). Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion. PMC - NIH.

- Galanello, R., et al. (2026, January 3). Phase II clinical evaluation of deferasirox, a once-daily oral chelating agent, in pediatric patients with β-thalassemia major. ResearchGate.

- Wikipedia. (n.d.). Chelation therapy.

- Taylor & Francis. (2016, February 15). Evaluation of a new tablet formulation of deferasirox to reduce chronic iron overload after long-term blood transfusions. ResearchGate.

- Cappellini, M. D., et al. (n.d.). Iron chelation with deferasirox in adult and pediatric patients with thalassemia major: efficacy and safety during 5 years' follow-up. ASH Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Deferasirox? [synapse.patsnap.com]

- 3. yihuipharm.com [yihuipharm.com]

- 4. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Deferasirox Coordinated with Iron

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox is a cornerstone in the management of chronic iron overload, functioning as a highly specific oral chelator. Its therapeutic efficacy is intrinsically linked to the formation of a stable coordination complex with ferric iron (Fe³⁺), facilitating its excretion from the body. This guide provides a comprehensive technical overview of the molecular structure of the deferasirox-iron complex, delving into its coordination chemistry, stereochemistry, and the analytical techniques employed for its characterization. We will explore the nuanced relationship between the molecular architecture of the complex and its biological activity, offering insights for researchers in medicinal chemistry and drug development.

Introduction: The Clinical Imperative for Iron Chelation

Chronic iron overload, a consequence of hematological disorders such as β-thalassemia and sickle cell disease that necessitate regular blood transfusions, poses a significant risk of organ damage due to iron-catalyzed oxidative stress. Deferasirox emerged as a critical therapeutic intervention, offering an effective oral treatment to mitigate iron toxicity. The fundamental principle of its action lies in its ability to selectively bind with excess iron, forming a stable, excretable complex. A deep understanding of the molecular structure of this complex is paramount for appreciating its mechanism of action, optimizing therapeutic strategies, and designing next-generation iron chelators.

Coordination Chemistry of the Deferasirox-Iron Complex

The interaction between deferasirox and iron is a classic example of coordination chemistry, resulting in a well-defined and highly stable complex.

Stoichiometry and Ligand Denticity